
Magnesium cyanamidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium cyanamidate is an inorganic compound with the chemical formula CMgN₂ It is a derivative of cyanamide and contains magnesium as the central metal ion
Preparation Methods
Synthetic Routes and Reaction Conditions: Magnesium cyanamidate can be synthesized through several methods. One common approach involves the reaction of magnesium chloride with sodium cyanamide under controlled conditions. The reaction typically occurs in an aqueous medium and requires precise temperature and pH control to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to obtain high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Decomposition Pathways
At elevated temperatures, Mg(CN)₂ undergoes decomposition:
-
Thermal decomposition :
Mg(CN)2500∘CMg3N2+C+N2↑
Catalytic Roles in Phosphate Activation
Magnesium ions enhance cyanamide-driven phosphorylation in prebiotic chemistry:
-
Reaction with adenosine-3′-phosphate (2) :
2Mg2+,40∘CAdenosine-2’,3’-cyclic phosphate (3)Mg2+ accelerates glyoxylurea (6 ) breakdown to glyoxylate (4 ), increasing cyclic nucleotide yields to 95% .
| Component | Role | Effect on Yield |
|---|---|---|
| Mg2+ | Catalyzes glyoxylate release | +90% yield |
| Ca2+ | Alternative catalyst | +85% yield |
| No divalent cations | Slow equilibration | <5% yield |
Complexation with Silver Nitrate
Mg(CN)₂ reacts with AgNO₃ to form heterometallic complexes:
-
Formation of MgAg₂(CN)₄ :
Mg(CN)2+2AgNO3→MgAg2(CN)4+2Mg(NO3)2Heating this complex releases HCN and forms Mg(OH)₂ in humid conditions .
Hydrolysis in Aqueous Solutions
Mg(CN)₂ hydrolyzes in water via two competing pathways:
Scientific Research Applications
Magnesium cyanamidate has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic and inorganic compounds. Its unique reactivity makes it valuable in developing new materials and catalysts.
Biology: Research has explored its potential as a bioactive compound with applications in drug development and biochemical studies.
Medicine: this compound’s properties are being investigated for potential therapeutic uses, including as an antimicrobial agent.
Industry: It is used in the production of fertilizers, as a stabilizer in certain chemical processes, and in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of magnesium cyanamidate involves its interaction with various molecular targets and pathways. In biological systems, it may interact with enzymes and proteins, affecting their function and activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Magnesium cyanamidate can be compared with other similar compounds, such as calcium cyanamide and sodium cyanamide. While all these compounds contain the cyanamide moiety, this compound is unique due to the presence of magnesium, which imparts distinct chemical and physical properties. For example:
Calcium Cyanamide: Used primarily as a fertilizer and in the production of cyanamide.
Sodium Cyanamide: Known for its use in organic synthesis and as a reagent in various chemical reactions.
Properties
CAS No. |
26841-87-2 |
|---|---|
Molecular Formula |
CMgN2 |
Molecular Weight |
64.33 g/mol |
IUPAC Name |
magnesium;azanidylidenemethylideneazanide |
InChI |
InChI=1S/CN2.Mg/c2-1-3;/q-2;+2 |
InChI Key |
GOKQBRXJUKTYSC-UHFFFAOYSA-N |
Canonical SMILES |
C(=[N-])=[N-].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















